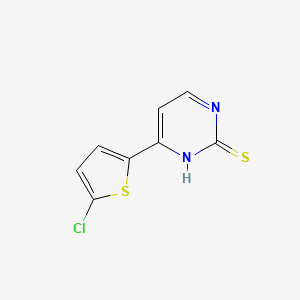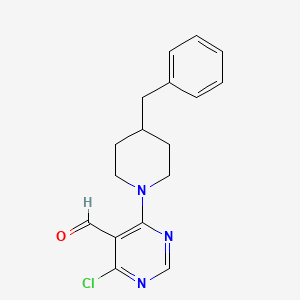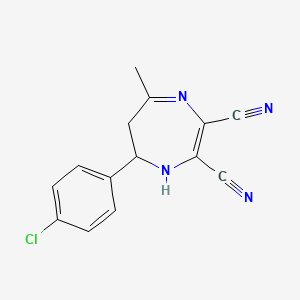
4-(5-Chloro-2-thienyl)-2-pyrimidinethiol
Descripción general
Descripción
4-(5-Chloro-2-thienyl)-2-pyrimidinethiol (CTP) is an organosulfur compound that has recently been the subject of research in the scientific community. It has been found to have a wide range of applications in the fields of chemistry, biochemistry, and physiology. CTP is a versatile compound that can be synthesized in a variety of ways, making it a valuable tool for laboratory experiments. In addition, its biochemical and physiological effects have been studied and its potential for future research is promising.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities:
- Thienopyrimidine derivatives, including those similar to 4-(5-Chloro-2-thienyl)-2-pyrimidinethiol, have shown promise in medicinal and biological fields. Notably, they have demonstrated significant activity as inhibitors of VEGF receptor-2 kinase, crucial in tumor-associated blood vessel formation, and as selective ligands for the 5-HT3 receptor, potentially useful in treating psychosis, memory impairment, and drug abuse (Song, 2007).
Synthesis Techniques and Derivatives:
- Methods have been developed for synthesizing 4-aminothieno[2,3-d]pyrimidines and various derivatives, showcasing their broad therapeutic properties like anti-inflammatory, antimicrobial, antiproliferative, antidiabetic, and analgesic activities (Abu El‐Azm, Ali, & Hekal, 2019). These derivatives are structural analogs of biogenic purines and can function as potential nucleic acid antimetabolites.
Antimicrobial and Anti-inflammatory Properties:
- Pyrimidine and thienopyrimidine derivatives have been synthesized and tested for antimicrobial and anti-inflammatory activities. The incorporation of different groups into the thieno[2,3-d]pyrimidine heterocyclic ring has shown to enhance its antibacterial, antifungal, and anti-inflammatory properties (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Applications in Sensor Technologies:
- A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a star-shaped D–π–A system was synthesized and characterized, revealing distinct absorption and emission wavelengths controlled by the terminal aryl groups. Notably, one compound exhibited strong fluorosolvatochromic properties and proton-sensibility based on its intramolecular charge transfer, indicating potential as a polarity or proton sensor (Muraoka, Obara, & Ogawa, 2016).
Propiedades
IUPAC Name |
6-(5-chlorothiophen-2-yl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJSLMTYBLGVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CC=NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-thienyl)-2-pyrimidinethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038398.png)
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3038400.png)
![7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B3038401.png)
![(E)-N-[(2-Bromophenyl)methoxy]-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanimine](/img/structure/B3038402.png)

![2-[(6-Chloro-3-pyridinyl)methoxy]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3038405.png)
![3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid](/img/structure/B3038406.png)
![2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B3038409.png)
![2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B3038410.png)
![3-chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B3038412.png)

![5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038414.png)
![{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol](/img/structure/B3038415.png)